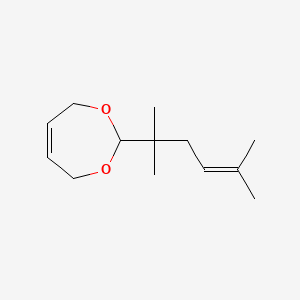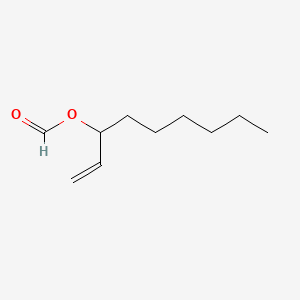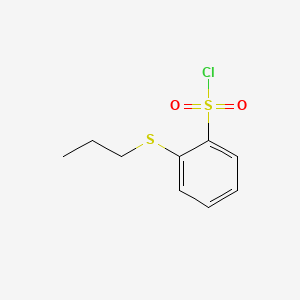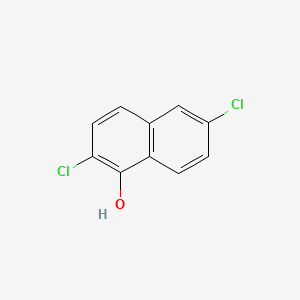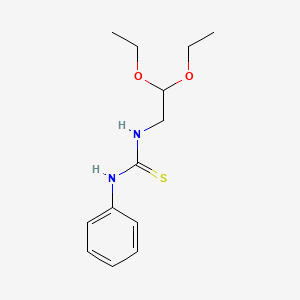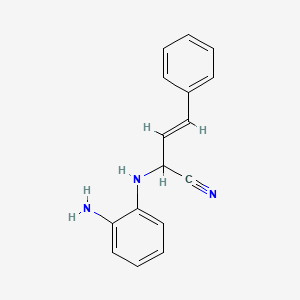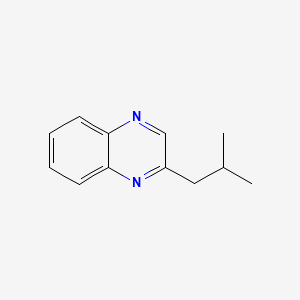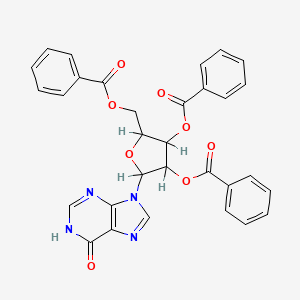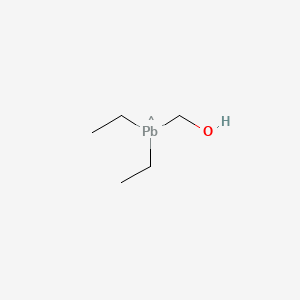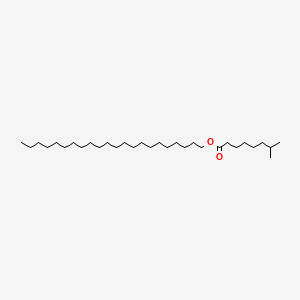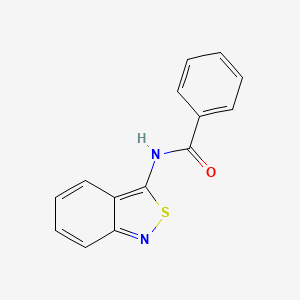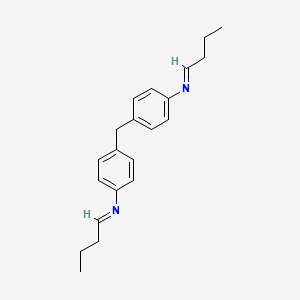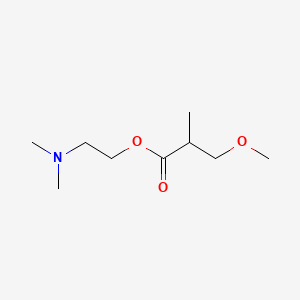
2-(Dimethylamino)ethyl 3-methoxyisobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(Dimethylamino)ethyl 3-methoxyisobutyrate can be achieved through various synthetic routes. One common method involves the esterification of 3-methoxyisobutyric acid with 2-(dimethylamino)ethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2-(Dimethylamino)ethyl 3-methoxyisobutyrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 3-methoxyisobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted drug delivery and controlled release systems.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl 3-methoxyisobutyrate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions enable the compound to exert its effects in various applications, such as drug delivery and polymer formation .
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)ethyl 3-methoxyisobutyrate can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl methacrylate: This compound is also used in polymer synthesis and has similar functional groups but differs in its methacrylate moiety.
3-Methoxyisobutyric acid: This is a precursor in the synthesis of this compound and shares the methoxyisobutyric acid structure.
2-(Dimethylamino)ethanol: This compound is another precursor and has similar dimethylamino and ethanol functional groups
This compound stands out due to its unique combination of functional groups, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
86177-97-1 |
|---|---|
Formule moléculaire |
C9H19NO3 |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C9H19NO3/c1-8(7-12-4)9(11)13-6-5-10(2)3/h8H,5-7H2,1-4H3 |
Clé InChI |
WWVAJZVBKDVYLH-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)C(=O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




